Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate
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Overview
Description
Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 3-nitrobenzoate. The process includes:
Bromination: Methyl 3-nitrobenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atoms at the desired positions.
Esterification: The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Substitution: Corresponding substituted benzoates.
Reduction: Methyl 6-bromo-2-(bromomethyl)-3-aminobenzoate.
Oxidation: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of new bonds and potentially altering biological pathways.
Comparison with Similar Compounds
- Methyl 6-bromo-2-naphthoate
- 2-Bromo-6-methylpyridine
- Methyl 6-bromo-2-pyridinecarboxylate
Comparison: Methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for further functionalization and synthesis of complex molecules.
Properties
Molecular Formula |
C9H7Br2NO4 |
---|---|
Molecular Weight |
352.96 g/mol |
IUPAC Name |
methyl 6-bromo-2-(bromomethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)8-5(4-10)7(12(14)15)3-2-6(8)11/h2-3H,4H2,1H3 |
InChI Key |
YSFLWMRMBJSAJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1CBr)[N+](=O)[O-])Br |
Origin of Product |
United States |
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